![molecular formula C19H17FN2OS B2832043 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 801277-87-2](/img/structure/B2832043.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, also known as EF-24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF-24 belongs to the family of curcumin analogs, which are derivatives of curcumin, a natural compound found in turmeric.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide have shown promising antibacterial and antifungal activities. N-phenylacetamide derivatives containing 4-arylthiazole moieties were found to be effective against bacteria like Xanthomonas oryzae pv. Oryzae, Xanthomonas axonopodis pv. Citri, and X. oryzae pv. oryzicola, as well as exhibiting nematicidal activity against Meloidogyne incognita. The study highlighted the potential of phenylacetamide derivatives as leads in designing antibacterial agents (Lu et al., 2020).
Antitumor Activity
Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, a compound closely related to this compound, were synthesized and screened for antitumor activity. The compounds were tested in vitro against a range of human tumor cell lines, and some showed considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Antioxidant Activity
Pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating that the ligands and their coordination complexes possess significant activity. This indicates the potential of these compounds, structurally similar to this compound, in applications requiring antioxidant properties (Chkirate et al., 2019).
Enzyme Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally akin to this compound, have been synthesized and evaluated as glutaminase inhibitors. Some analogs were found to retain the potency of BPTES and showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Nevertheless, thiazole derivatives generally interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The therapeutic outcome of substituted thiazole derivatives may be affected by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)11-14-5-9-16(20)10-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXJZAKIKUCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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